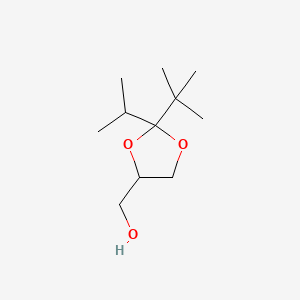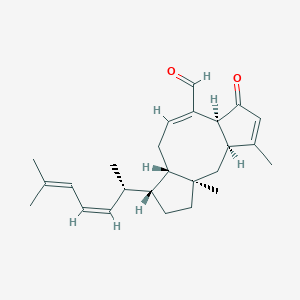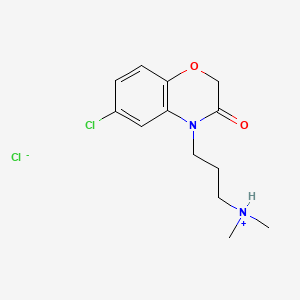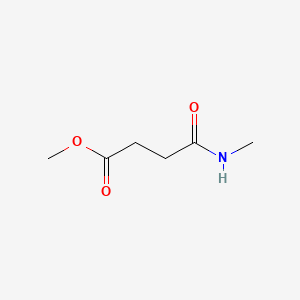
Methyl 4-(methylamino)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methylamino)-4-oxobutyrate: is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as catalysis and controlled reaction environments are employed to achieve this.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, resulting in the formation of new compounds with altered properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It plays a role in biochemical pathways and is used in studies related to enzyme activity and metabolic processes. Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis and as a biomarker in diagnostic assays. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals.
Methyl 4-(hydroxymethyl)benzoate: Employed in the production of polymers.
Methyl 4-(aminomethyl)benzoate: Utilized in biochemical research.
Uniqueness: Methyl 4-(methylamino)-4-oxobutyrate stands out due to its specific functional groups and reactivity, making it suitable for a wide range of applications.
This comprehensive overview highlights the importance of this compound in scientific research and industry. Its versatile nature and unique properties make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
68758-86-1 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 4-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
DLCZEMNBMNTMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


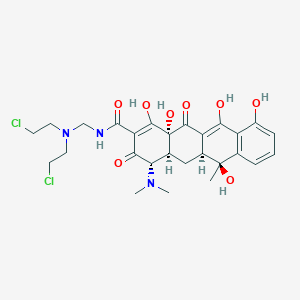
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


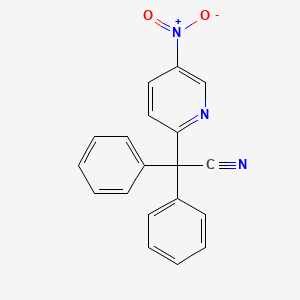
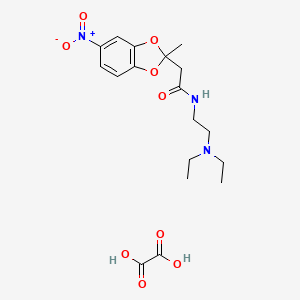
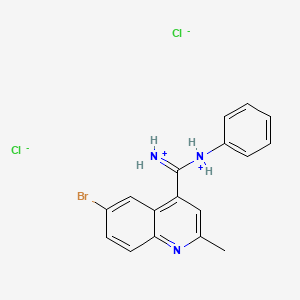
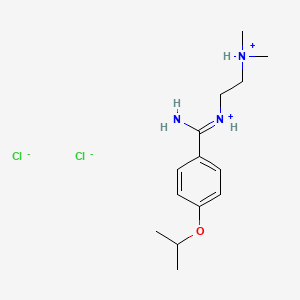
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
